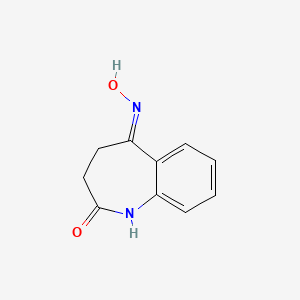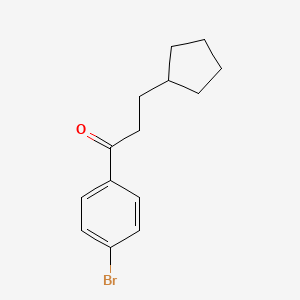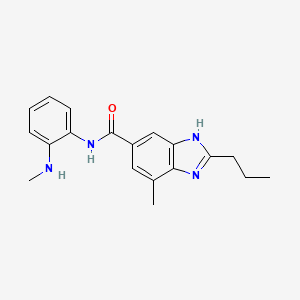
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is an organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a hydroxyimino group and a dihydro-1H-1-benzazepin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of an appropriate aldehyde with a primary amine, followed by cyclization and subsequent oxidation to introduce the hydroxyimino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one include other benzazepine derivatives with different substituents, such as:
- 5-amino-3-methylisoxazole
- 3-amino-5-methylisoxazole
Uniqueness
What sets this compound apart is its unique hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-10-6-5-9(12-14)7-3-1-2-4-8(7)11-10/h1-4,14H,5-6H2,(H,11,13)/b12-9+ |
Clave InChI |
DKOKFFQUABMLCB-FMIVXFBMSA-N |
SMILES isomérico |
C\1CC(=O)NC2=CC=CC=C2/C1=N/O |
SMILES canónico |
C1CC(=O)NC2=CC=CC=C2C1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)

![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)


![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)


